2-ethyl-N-[2-methoxy-4-(methylsulfanyl)butyl]butanamide
Description
Properties
IUPAC Name |
2-ethyl-N-(2-methoxy-4-methylsulfanylbutyl)butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25NO2S/c1-5-10(6-2)12(14)13-9-11(15-3)7-8-16-4/h10-11H,5-9H2,1-4H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSPRGEJUFYRWFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NCC(CCSC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyl-N-[2-methoxy-4-(methylsulfanyl)butyl]butanamide typically involves multi-step organic reactions. One common method includes the reaction of 2-ethylbutanoyl chloride with 2-methoxy-4-methylsulfanylbutylamine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-ethyl-N-[2-methoxy-4-(methylsulfanyl)butyl]butanamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The amide group can be reduced to an amine under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) can be used for the reduction of the amide group.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-ethyl-N-[2-methoxy-4-(methylsulfanyl)butyl]butanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-ethyl-N-[2-methoxy-4-(methylsulfanyl)butyl]butanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- Bioactivity : Bromobutide’s bromine and bulky phenylethyl group enhance herbicidal activity by disrupting plant cell division, whereas the target compound’s sulfur moiety may target different metabolic pathways (e.g., thiol-dependent enzymes) .
- Stability : The methylsulfanyl group in the target compound may confer redox activity, contrasting with the hydrolytically stable phthalate esters in butyl phthalyl butyl glycolate .
Research Findings and Hypotheses
Physicochemical Properties
- Lipophilicity : The ethyl and methoxy groups likely reduce logP compared to bromobutide, suggesting better environmental mobility but lower membrane permeability.
- Thermal Stability : Sulfur-containing compounds often exhibit lower thermal stability than halogenated analogs like bromobutide, which may limit formulation options .
Biological Activity
2-ethyl-N-[2-methoxy-4-(methylsulfanyl)butyl]butanamide is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound features an amide functional group linked to a butyl chain, with specific substitutions that may influence its biological activity. The presence of the methylsulfanyl group is particularly noteworthy as it has been associated with enhanced antimicrobial properties in related compounds.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial activity of various compounds with similar structural features. For instance, sulfonamide derivatives have been shown to exhibit potent antibacterial effects by inhibiting the enzyme dihydropteroate synthase (DHPS), which is crucial for bacterial folate synthesis. This inhibition leads to bacteriostatic effects, preventing bacterial cell division .
Table 1 summarizes the antibacterial activity of related compounds:
| Compound Name | Minimum Inhibitory Concentration (MIC) | Target Bacteria |
|---|---|---|
| Compound A | 3.9 µg/mL | Gram-positive |
| Compound B | 5.0 µg/mL | Gram-negative |
| This compound | TBD | TBD |
The proposed mechanism for the antimicrobial action of compounds like this compound likely involves interference with bacterial cell wall synthesis or disruption of membrane integrity. The lipophilicity introduced by the methylsulfanyl group may enhance the compound's ability to penetrate bacterial membranes, leading to increased efficacy against both Gram-positive and Gram-negative bacteria.
Case Studies
- Study on Antibacterial Efficacy : A study investigating a series of thiazole-based compounds found that certain derivatives showed significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The study reported MIC values comparable to those of established antibiotics, suggesting that similar structural motifs in this compound could yield promising results .
- In Vivo Studies : In vivo assessments are crucial for understanding the therapeutic potential of new compounds. Preliminary data suggest that derivatives with similar functionalities exhibit low toxicity and favorable pharmacokinetic profiles, which may apply to this compound as well.
Q & A
Q. What are the recommended synthetic routes for 2-ethyl-N-[2-methoxy-4-(methylsulfanyl)butyl]butanamide, and how can intermediates be validated?
- Methodological Answer : Synthesis typically involves multi-step reactions:
- Step 1 : Preparation of the butanamide backbone via nucleophilic acyl substitution.
- Step 2 : Introduction of the methoxy and methylsulfanyl groups through alkylation or thiol-ene reactions.
Key intermediates should be validated using thin-layer chromatography (TLC) and ¹H/¹³C NMR spectroscopy to confirm functional group incorporation and regioselectivity . For example, methylsulfanyl group presence can be confirmed via characteristic S-CH₃ proton shifts (δ ~2.1 ppm in ¹H NMR) .
Q. How can spectroscopic techniques (NMR, IR) verify the structural integrity of this compound?
- Methodological Answer :
- ¹H NMR : Analyze methoxy protons (δ ~3.3 ppm), methylsulfanyl protons (δ ~2.1 ppm), and amide NH (δ ~6.5–7.5 ppm). Splitting patterns in the butyl chain confirm regiochemistry .
- ¹³C NMR : Identify carbonyl carbons (δ ~170 ppm) and quaternary carbons in the methoxy/methylsulfanyl groups .
- IR Spectroscopy : Detect amide C=O stretches (~1650–1680 cm⁻¹) and S-CH₃ vibrations (~700–750 cm⁻¹) .
Q. What crystallographic methods are suitable for resolving the compound’s 3D structure?
- Methodological Answer : Use single-crystal X-ray diffraction (SCXRD) with the SHELX suite for structure refinement. Key steps:
- Data Collection : High-resolution (<1.0 Å) data at low temperature (e.g., 100 K) to minimize thermal motion .
- Refinement : Apply SHELXL for anisotropic displacement parameters and validate using R-factor convergence (R₁ < 5%) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and purity?
- Methodological Answer :
- Solvent Screening : Test polar aprotic solvents (e.g., DMF, DMSO) for amide bond formation, balancing reactivity and byproduct formation .
- Temperature Control : Optimize between 60–80°C to avoid thermal decomposition of the methylsulfanyl group .
- Catalyst Selection : Use Pd/C or NaHCO₃ for selective alkylation, monitored via HPLC to track intermediates .
Q. How to resolve contradictions in pharmacological activity data across studies?
- Methodological Answer :
- Bioassay Standardization : Ensure consistent cell lines (e.g., HepG2 for cytotoxicity) and controls (e.g., DMSO vehicle).
- SAR Analysis : Compare methylsulfanyl vs. sulfonyl analogs; methylsulfanyl may enhance membrane permeability but reduce metabolic stability .
- Dose-Response Curves : Use nonlinear regression (e.g., GraphPad Prism) to calculate IC₅₀ values, addressing outliers via Grubbs’ test .
Q. What computational strategies predict binding interactions with biological targets?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to model interactions with enzymes (e.g., cytochrome P450). Focus on the methylsulfanyl group’s role in hydrophobic pocket binding .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess conformational stability of the butanamide backbone in aqueous vs. lipid bilayers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
